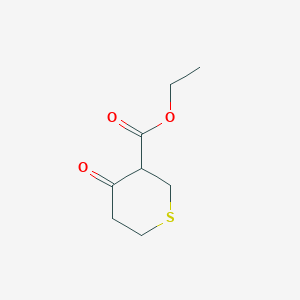

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADJIANKOBZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292669 | |

| Record name | Ethyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-44-3 | |

| Record name | 1198-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Stepwise Synthesis

The most widely cited method involves a two-step "one-pot" synthesis starting with ethyl 3-hydroxypropionate and ethyl acrylate. Under alkaline conditions (e.g., Na₂CO₃ or KOH in tetrahydrofuran or DMF), these precursors undergo Michael addition to form 4-oxa-1,7-pimelic acid diethyl ester. This intermediate is subsequently subjected to Ducommun condensation at low temperatures (-10 to 0°C) using sodium hydride (NaH) or sodium ethoxide, yielding the thiopyran core.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of ethyl 3-hydroxypropionate to ethyl acrylate ensures minimal byproduct formation.

-

Temperature Control : Maintaining sub-zero temperatures during NaH addition prevents exothermic side reactions.

-

Solvent Selection : Tetrahydrofuran (THF) enhances reaction homogeneity, while DMF accelerates cyclization but complicates purification.

Optimization for Industrial Scalability

Industrial adaptations prioritize continuous flow systems to manage exothermicity and improve yield reproducibility. For example, substituting batch reactors with microfluidic setups reduces thermal gradients, achieving 68–72% yields at pilot scales. Post-reaction workup involves neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography (ethyl acetate/hexane gradients).

Dieckmann Cyclization of Dimethyl 3,3’-Thiodipropionate

Cyclization and Functionalization

An alternative route begins with dimethyl 3,3’-thiodipropionate, which undergoes Dieckmann cyclization using sodium hydride (NaH) in refluxing 1,2-dimethoxyethane (DME). This forms the ketoester intermediate 4 , which is reduced with sodium borohydride (NaBH₄) to a cis/trans diol mixture. Subsequent mesylation and elimination with 1,8-diazabicycloundec-7-ene (DBU) yield dihydrothiopyran 5 , which is hydrolyzed to the α,β-unsaturated acid and coupled with chiral oxazolidinones for enantioselective synthesis.

Key Steps :

Enantioselective Synthesis and Sulfur Oxidation

Oxidation of the thiopyran sulfur to sulfone using oxone stabilizes the ring for subsequent hydrolysis. Lithium hydroperoxide cleaves the oxazolidinone auxiliary, yielding enantiopure (R)- or (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids. This method is pivotal for producing non-racemic intermediates for HIV protease inhibitors.

Comparative Analysis of Synthetic Methods

Advantages and Limitations :

-

Cyclocondensation : Superior for bulk synthesis but lacks stereoselectivity.

-

Dieckmann Route : Enantioselective but requires multiple purification steps, limiting industrial adoption.

Industrial and Green Chemistry Innovations

化学反应分析

Types of Reactions

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides or esters, depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate has demonstrated potential antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting its use as a lead compound for antibiotic development.

- Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation, particularly in colon and breast cancer cell lines (e.g., HT29 and FEK4). Mechanisms involve apoptosis and cell cycle arrest, making it a candidate for further therapeutic exploration .

2. Synthetic Organic Chemistry

- Building Block : The compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse derivatives useful in pharmaceutical applications .

- Synthesis Methodologies : Efficient synthetic routes have been developed to produce this compound, often involving cyclization reactions under mild conditions. For example, reactions between ethyl acetoacetate and thiol compounds yield high purity products with favorable yields .

Case Study 1: Inhibition of Tankyrases

A study explored the structure-activity relationship of thiopyran derivatives, including this compound. These compounds showed significant inhibition of tankyrases, enzymes implicated in cancer progression. This highlights the therapeutic potential of this compound in oncology .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a promising profile that could lead to the development of new antimicrobial agents.

作用机制

The mechanism of action of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions or other electrophilic species, influencing various biochemical pathways. The ester and carbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

相似化合物的比较

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

This compound 1,1-dioxide

- CAS : 889946-17-2.

- Key Differences :

- Applications: Potential use in high-purity pharmaceutical intermediates (95% purity) as listed in supplier catalogs .

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate

- CAS : 87439-10-7.

- The absence of the 4-oxo group simplifies the ring’s electronic environment, favoring nucleophilic substitutions at the ester moiety .

- Applications: Utilized in chiral pool synthesis due to its amino and ester functionalities .

Data Table: Comparative Analysis of Key Compounds

生物活性

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS Number: 1198-44-3) is an organic compound belonging to the thiopyran family, characterized by a six-membered ring containing a sulfur atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12O3S. The structure features a thiopyran ring with a carbonyl group and an ester functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Electrophilic Interactions : The sulfur atom in the thiopyran ring can form bonds with metal ions and other electrophilic species, influencing biochemical pathways.

- Hydrogen Bonding : The carbonyl and ester groups can participate in hydrogen bonding, which may affect the compound's binding affinity to biological targets.

- Reactivity : The compound undergoes oxidation and reduction reactions, allowing it to interact with different cellular components.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound has potential antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting its application as a lead compound for developing new antibiotics.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promising results against specific cancer cell lines such as HT29 (colon cancer) and FEK4 (breast cancer) .

Case Studies

- Inhibition of Tankyrases : A study highlighted the structure-activity relationship of similar thiopyran derivatives in inhibiting tankyrases (TNKS), which are implicated in cancer progression. Compounds related to this compound showed significant inhibition of TNKS activity, suggesting potential therapeutic applications in oncology .

- Synthesis and Testing : Various synthetic routes have been explored to obtain derivatives of this compound, which were subsequently tested for biological activity. These studies revealed that modifications to the thiopyran ring could enhance potency against cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common synthesis involves cyclocondensation of thiopyran precursors with ethyl esters under catalytic conditions. For example, acetyl chloride in acetonitrile can act as both a solvent and catalyst for intramolecular cyclization . Key parameters to optimize include reaction temperature (room temperature to 60°C), stoichiometric ratios of reactants, and purification via silica gel chromatography with ethyl acetate/hexane gradients. Monitoring by TLC (Rf ~0.3–0.5) ensures reaction completion .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use H and C NMR to identify characteristic signals, such as the ethyl ester carbonyl (~170 ppm in C NMR) and thiopyran ring protons (δ 2.5–4.0 ppm in H NMR) .

- X-ray Crystallography : Single-crystal diffraction data collected at 298 K can be refined using SHELXL (SHELX suite) for accurate bond lengths and angles. For example, the C–S bond in the thiopyran ring typically measures ~1.81 Å, and the 4-oxo group exhibits planar geometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for hazard mitigation:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation risks (Specific Target Organ Toxicity, Respiratory System) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR vs. X-ray results) for this compound?

- Methodological Answer :

- Data Reconciliation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the molecular geometry and compare with experimental X-ray data. Discrepancies in dihedral angles may arise from crystal packing effects .

- Refinement Tools : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors for disordered atoms. Cross-validate with WinGX for symmetry validation .

Q. What strategies are effective for designing catalytic systems to improve enantioselectivity in derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce chiral ligands (e.g., Evans auxiliaries) during conjugate reduction steps to achieve asymmetric protonation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru-BINAP complexes) in THF or DME solvents under inert atmospheres. Optimize temperature (-20°C to 25°C) to control stereoselectivity .

Q. How does the introduction of functional groups (e.g., sulfone derivatives) alter the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Sulfonation : Oxidize the thiopyran sulfur to sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Confirm conversion via IR (S=O stretch at ~1150 cm) and mass spectrometry (exact mass: 220.0463 for the 1,1-dioxide derivative) .

- Bioactivity Assays : Compare sulfone vs. sulfide derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to evaluate enhanced electrophilicity and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。